REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2][CH2:3]C.C([C:10]([OH:19])([CH:15]([CH3:18])[CH:16]=[CH2:17])[C:11]([CH3:14])([CH3:13])C)(C)(C)C.C(=O)C1C=CC=CC=1.C(OCC)C>CCCCC.C1COCC1.[Cl-].[Cl-].[Zn+2]>[CH3:18][CH:15]([CH:16]=[CH2:17])[CH:10]([C:11]1[CH:13]=[CH:3][CH:2]=[CH:1][CH:14]=1)[OH:19] |f:6.7.8|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.52 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
3-tert-butyl-2,2,4-trimethylhex-5-en-3-ol
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C(C(C)(C)C)(C(C=C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
256 μL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
343 mg
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution obtained
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 1 hour at −78° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The raw product obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |